molecular formula C15H24O3S B13829587 2-Nonylbenzenesulfonic acid

2-Nonylbenzenesulfonic acid

Cat. No.: B13829587
M. Wt: 284.4 g/mol
InChI Key: IVMUPSZAZLJPIM-UHFFFAOYSA-N
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Description

2-Nonylbenzenesulfonic acid (C15H24O3S) is an alkylbenzenesulfonic acid derivative characterized by a nonyl (C9H19) alkyl chain attached to the benzene ring at the 2-position. This compound is widely utilized in industrial applications, particularly as a surfactant due to its amphiphilic properties. The sulfonic acid group (-SO3H) confers strong acidity (pKa ~1–2), making it highly soluble in polar solvents and reactive in aqueous environments. Its structure balances hydrophobicity (from the alkyl chain) and hydrophilicity (from the sulfonic acid group), enabling effective emulsification and detergency .

Properties

Molecular Formula

C15H24O3S

Molecular Weight

284.4 g/mol

IUPAC Name

2-nonylbenzenesulfonic acid

InChI

InChI=1S/C15H24O3S/c1-2-3-4-5-6-7-8-11-14-12-9-10-13-15(14)19(16,17)18/h9-10,12-13H,2-8,11H2,1H3,(H,16,17,18)

InChI Key

IVMUPSZAZLJPIM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1=CC=CC=C1S(=O)(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Nonylbenzenesulfonic acid can be synthesized through the sulfonation of nonylbenzene. The reaction typically involves the use of fuming sulfuric acid or sulfur trioxide as sulfonating agents. The process is carried out under controlled temperatures to ensure the selective formation of the sulfonic acid group on the benzene ring.

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous sulfonation processes. These methods utilize reactors where nonylbenzene and sulfur trioxide are continuously fed, and the product is continuously removed. This approach ensures high efficiency and consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 2-Nonylbenzenesulfonic acid undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonic acid group can be replaced by other functional groups through nucleophilic substitution.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

    Esterification: The sulfonic acid group can react with alcohols to form esters.

Common Reagents and Conditions:

    Sulfur Trioxide and Fuming Sulfuric Acid: Used for sulfonation reactions.

    Phosphorus Halogenides: Employed in the formation of sulfonyl halides.

    Alkali Hydroxides: Used in neutralization and substitution reactions.

Major Products:

    Sulfonyl Halides: Formed through reactions with phosphorus halogenides.

    Esters: Produced via esterification with alcohols.

Scientific Research Applications

2-Nonylbenzenesulfonic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a surfactant in various chemical reactions and processes.

    Biology: Employed in the study of cell membranes and protein interactions due to its surfactant properties.

    Medicine: Investigated for its potential use in drug delivery systems and as an active ingredient in certain pharmaceuticals.

    Industry: Utilized in the production of detergents, emulsifiers, and dispersants.

Mechanism of Action

The mechanism of action of 2-nonylbenzenesulfonic acid is primarily related to its surfactant properties. The compound reduces the surface tension of liquids, allowing for better mixing and interaction of different substances. This property is particularly useful in emulsification and dispersion processes. At the molecular level, the nonyl group provides hydrophobic interactions, while the sulfonic acid group offers hydrophilic interactions, making the compound amphiphilic.

Comparison with Similar Compounds

Research Findings and Industrial Relevance

  • Surfactant Efficiency: Alkyl chain length directly correlates with critical micelle concentration (CMC). This compound (CMC ~1 mM) is more water-soluble than 2-dodecyl derivatives (CMC ~0.1 mM) but less effective in high-salinity conditions .
  • Synthetic Utility: Electrophilic substituents (e.g., -NO2, -Cl) in 2-Chloro-5-nitrobenzenesulfonic acid facilitate nucleophilic aromatic substitution, enabling diverse functionalization .
  • Environmental Impact: Amino derivatives like 2-aminobenzenesulfonic acid exhibit lower ecotoxicity compared to halogenated analogues, aligning with green chemistry trends .

Q & A

Q. What are the recommended methods for synthesizing 2-nonylbenzenesulfonic acid in laboratory settings, and how can purity be optimized?

Synthesis typically involves sulfonation of nonylbenzene using sulfuric acid or oleum under controlled conditions. Key parameters include temperature (maintained at 40-60°C to avoid side reactions), stoichiometric ratios (excess sulfonating agent ensures complete conversion), and reaction time (2-4 hours). Post-synthesis, neutralization with NaOH yields the sodium salt for easier isolation. Purity optimization involves recrystallization from ethanol/water mixtures and characterization via HPLC (≥98% purity) .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

  • Spectroscopy : Use 1^1H/13^13C NMR to confirm sulfonic acid group attachment (δ 7.5-8.5 ppm for aromatic protons adjacent to -SO3_3H) .
  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity and detects nonylbenzene residuals .
  • Thermal Analysis : Differential scanning calorimetry (DSC) determines melting points (e.g., 255–260°C for related sulfonic acids) .

Q. What experimental models are suitable for studying the environmental behavior of this compound?

Use aquatic toxicity assays (e.g., Daphnia magna immobilization tests) and soil adsorption studies (OECD Guideline 106). For biodegradation, employ OECD 301F respirometry to measure CO2_2 evolution under aerobic conditions. These models align with EPA frameworks for sulfonic acid derivatives .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in the reported toxicity of this compound across species?

Contradictions (e.g., LC50_{50} variations in fish vs. algae) may stem from species-specific metabolic pathways or differences in test conditions (pH, organic matter). Advanced approaches:

  • Omics Integration : Transcriptomics to identify stress-response genes (e.g., cytochrome P450 in fish) .
  • QSAR Modeling : Correlate molecular descriptors (logP, polar surface area) with toxicity endpoints to predict interspecies variability .

Q. What strategies are effective for analyzing clustered data in longitudinal studies of this compound exposure?

Clustered data (e.g., repeated measurements in animal cohorts) require mixed-effects models to account for intra-subject correlation. Use R packages like lme4 or nlme with random intercepts for subjects. Sensitivity analyses (e.g., Bayesian hierarchical models) address missing data biases .

Q. How can researchers design dose-response studies to distinguish between direct and indirect effects of this compound in inflammatory models?

Adopt a factorial design:

  • Groups : Vehicle control, low/high dose (e.g., 10 mg/kg vs. 50 mg/kg), and positive control (e.g., TNBS in Crohn’s models) .
  • Endpoints : Measure cytokines (IL-6, TNF-α) and histopathology. Use ANOVA with post-hoc Tukey tests to isolate dose-specific effects .

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